![molecular formula C11H10N2 B11913764 2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)
2,3-Dihydro-1H-naphtho[2,3-d]imidazole
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Overview
Description
2,3-Dihydro-1H-naphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts. For instance, the treatment of 1,3-dialkyl-2-(phenylsulfanyl)imidazolium salts with primary carbamates or amides in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) can yield this compound derivatives .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-naphtho[2,3-d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthoimidazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that 2,3-dihydro-1H-naphtho[2,3-d]imidazole exhibits potential antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with biological targets through its imidazole nitrogen atoms, which can form covalent bonds with proteins and enzymes, potentially inhibiting their activity and contributing to therapeutic effects.
Case Studies
- Cytotoxicity Studies : Several synthesized derivatives of this compound were screened for cytotoxicity against human cancer cell lines such as A549 (lung cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). Compounds demonstrated superior activity compared to standard treatments like etoposide, with IC₅₀ values less than 2 μM for some derivatives .
- Molecular Docking : Molecular docking studies have shown that this compound can effectively bind to target proteins such as α and β-tubulin, indicating potential pathways for anticancer activity. These binding interactions are crucial for understanding how this compound can inhibit cancer cell proliferation.
Material Science
Photophysical Properties
The compound has also been explored in material science applications. Naphthoquinone-based derivatives of this compound have been characterized for their photophysical properties, showing fluorescence in both solution and solid states. This property is significant for developing fluorescent materials and sensors .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-naphtho[2,3-d]imidazole varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, some derivatives have shown α-amylase inhibition, which is significant in the context of diabetes management . The exact molecular targets and pathways can vary widely based on the specific derivative and its functional groups.
Comparison with Similar Compounds
1H-Naphtho[2,3-d]imidazole: A closely related compound with similar structural features but differing in hydrogenation state.
Imidazo[2,1-b][1,3]thiazines: Another class of heterocyclic compounds with a fused imidazole ring, known for their bioactive properties.
Uniqueness: 2,3-Dihydro-1H-naphtho[2,3-d]imidazole is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and therapeutic agents.
Biological Activity
2,3-Dihydro-1H-naphtho[2,3-d]imidazole is a heterocyclic compound characterized by a fused naphthalene and imidazole ring system. With the molecular formula C₁₁H₁₀N₂ and a molecular weight of approximately 170.21 g/mol, this compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Protein Interaction : The imidazole nitrogen atoms can form covalent bonds with proteins and enzymes, inhibiting their activity. This property is crucial for its potential therapeutic effects against cancer and microbial infections.
- Binding to Tubulin : Molecular docking studies have demonstrated that this compound can effectively bind to α and β-tubulin, which may inhibit cancer cell proliferation by disrupting microtubule dynamics .
- Inhibition of Enzymatic Activity : Research has shown that derivatives of this compound can act as potent inhibitors of α-amylase, which is relevant for managing Type 2 diabetes .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and its derivatives:
Biological Activity | IC50 Value (μM) | Target | Reference |
---|---|---|---|
Anticancer | < 2 | A549, PC3, MCF-7 cell lines | |
α-Amylase Inhibition | 0.0437 | α-Amylase from A. oryzae | |
Cytotoxicity | 8.71 - 62.11 | HL-60 and HCT-116 cell lines |
Case Studies and Research Findings
- Anticancer Properties : A study evaluated the anticancer efficacy of various naphtho[2,3-d]imidazole derivatives against human cancer cell lines A549 (lung), PC3 (prostate), and MCF-7 (breast). Compounds exhibited IC50 values below 2 μM, indicating potent cytotoxicity compared to standard treatments like etoposide .
- α-Amylase Inhibition : In silico studies identified a derivative (Compound H6) with an IC50 value of 0.0437 μmol/mL against α-amylase. This finding highlights the potential of naphtho[2,3-d]imidazole derivatives in managing Type 2 diabetes through enzyme inhibition .
- Fluorescence Properties : Recent research demonstrated that certain naphtho[1,2-d]imidazoles exhibit intense fluorescence emissions and selective cytotoxicity towards cancer cells. These properties could be harnessed for theranostic applications in cancer treatment .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the naphtho[2,3-d]imidazole structure significantly influence biological activity:
- Substitution Patterns : Variations in substitution on the aryl ring impact α-amylase inhibitory action and anticancer potency. For instance, specific substitutions enhance binding affinity to target proteins and improve therapeutic efficacy .
- Fused Ring System : The unique fused ring structure contributes to distinct electronic properties that are crucial for its interaction with biological macromolecules.
Properties
Molecular Formula |
C11H10N2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C11H10N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-6,12-13H,7H2 |
InChI Key |
VXFPRTDAYGZEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=CC3=CC=CC=C3C=C2N1 |
Origin of Product |
United States |
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